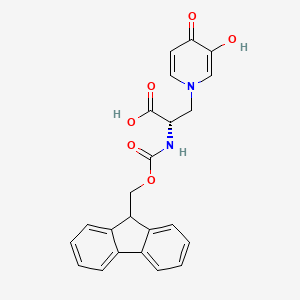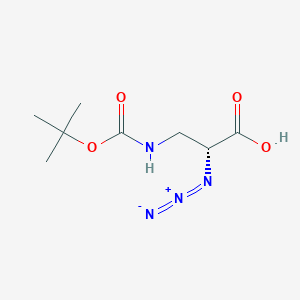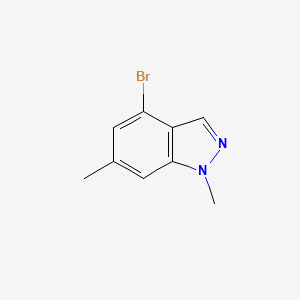amine dihydrochloride CAS No. 13199-60-5](/img/structure/B6350706.png)
[2-(3,4-Dimethoxyphenyl)ethyl](pyridin-4-ylmethyl)amine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-(3,4-Dimethoxyphenyl)ethylamine dihydrochloride” is a chemical compound with potential applications in various fields, including medical, environmental, and industrial research. It is also known as 2-(3,4-DIMETHOXYPHENYL)-N-(PYRIDIN-4-YLMETHYL)ETHANAMINE .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C15H18N2O2.ClH . The 3D structure of the compound can be viewed using specific software .科学研究应用
Antimicrobial Activity
The compound has been studied for its potential as an antimicrobial agent. Research indicates that derivatives of this compound exhibit significant activity against microbial strains such as E. coli, B. mycoides, and C. albicans. The structure-activity relationship (SAR) studies suggest that the chemical structure of the pyridine and thienopyridine compounds, which are related to the compound , plays a crucial role in their antimicrobial properties .
Antioxidant Properties
Derivatives of this compound have been associated with antioxidant activities. Oxidative stress is linked to various diseases, and the overexpression of reactive oxygen species (ROS) can negatively affect different cellular components. Studies have shown that pyrazoline derivatives, which share a similar structural motif with the compound, can act as antioxidants, potentially mitigating oxidative damage .
Neuroprotective Effects
The neurotoxic potential of related pyrazoline derivatives has been investigated, particularly their effects on acetylcholinesterase (AchE) activity and malondialdehyde (MDA) levels in the brain. AchE is a principal enzyme in the cholinergic nervous system, and its reduced activity can lead to behavioral changes and body movement impairment. The compound’s derivatives could offer insights into developing neuroprotective drugs .
Anticancer Activity
Compounds with a similar structural framework have been recognized for their anticancer properties. The presence of the dimethoxyphenyl group is known to contribute to the therapeutic potential of these compounds, making them relevant as anticancer agents. This suggests that “2-(3,4-Dimethoxyphenyl)ethylamine dihydrochloride” could be explored for its efficacy in cancer treatment .
Anti-inflammatory Applications
The anti-inflammatory properties of pyrazoline derivatives, which are structurally related to the compound, have been documented. These properties make them suitable candidates for the development of new anti-inflammatory drugs. The compound could be studied further to understand its full potential in this application .
Immunological Modulation
Derivatives of this compound have been identified as immunological modulators. This application is particularly important in the development of drugs that can modulate the immune system, either by enhancing or suppressing its activity to treat various diseases .
Antifungal and Antibacterial Properties
The compound’s derivatives have shown potent antifungal and antibacterial activities. This is particularly relevant in the search for new treatments against resistant strains of fungi and bacteria. The compound could be a starting point for the synthesis of new drugs with improved efficacy against these pathogens .
Behavioral and Physiological Research
In aquatic organisms like rainbow trout, related compounds have been used to study behavioral parameters and physiological responses. This includes assessing the impact of compounds on swimming potential and survival rates, which can be crucial for understanding the ecological effects of chemical exposure .
属性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(pyridin-4-ylmethyl)ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2.2ClH/c1-19-15-4-3-13(11-16(15)20-2)5-10-18-12-14-6-8-17-9-7-14;;/h3-4,6-9,11,18H,5,10,12H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDPRDKKIKHHPQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNCC2=CC=NC=C2)OC.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(3,4-Dimethoxyphenyl)ethyl](pyridin-4-ylmethyl)amine dihydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Amino-N-[2-(trifluoromethoxy)ethyl]benzenesulfonamide, 98%](/img/structure/B6350623.png)







![2,5-Bis[(dimethylamino)methyl]cyclopentanone dihydrochloride; 95%](/img/structure/B6350703.png)
amine dihydrochloride](/img/structure/B6350705.png)
![[3-(1H-Imidazol-1-yl)propyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine hydrochloride](/img/structure/B6350718.png)
![1-Benzyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B6350719.png)
![[2-(3,4-Dimethoxyphenyl)ethyl][(6-methylpyridin-2-yl)methyl]amine dihydrochloride](/img/structure/B6350721.png)
![[3-(1H-Imidazol-1-yl)propyl][(6-methylpyridin-2-yl)methyl]amine dihydrochloride](/img/structure/B6350728.png)